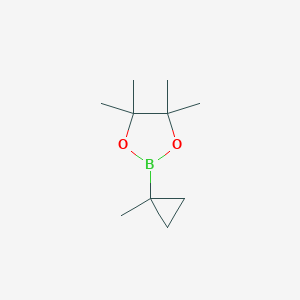

4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vitamin E succinate, also known as RRR-alpha-tocopheryl succinate, is a derivative of the naturally occurring vitamin E. It is a fat-soluble antioxidant that has been extensively studied for its potential health benefits, including its role in preventing oxidative damage to cells and tissues. Vitamin E succinate is unique among the various forms of vitamin E due to its additional succinate moiety, which imparts distinct biological properties.

准备方法

合成路线和反应条件

维生素E琥珀酸酯可以通过α-生育酚与琥珀酸酐的酯化反应合成。该反应通常涉及使用叔丁醇等溶剂和二甲基亚砜 (DMSO) 等催化剂。反应在约 40°C 的温度下进行,α-生育酚与琥珀酸酐的摩尔比保持为 1:5。在这些条件下,维生素E琥珀酸酯的产率可高达 94.4% .

工业生产方法

在工业环境中,维生素E琥珀酸酯的生产涉及类似的酯化过程,但规模更大。反应条件经过优化,以确保高产率和纯度。然后通过结晶和色谱等多种技术对产物进行纯化,以去除任何杂质和未反应的起始原料。

化学反应分析

反应类型

维生素E琥珀酸酯会发生几种类型的化学反应,包括:

氧化: 维生素E琥珀酸酯可以被氧化形成各种氧化产物,这些产物通常具有较低的生物活性。

还原: 该化合物可以在某些条件下还原回其母体形式,α-生育酚。

水解: 在水和酶的存在下,维生素E琥珀酸酯可以被水解,释放出α-生育酚和琥珀酸。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和大气氧气。

还原: 可以使用硼氢化钠等还原剂。

水解: 酶促水解通常由生物系统中存在的酯酶促进。

形成的主要产物

氧化: 维生素E琥珀酸酯的氧化衍生物。

还原: α-生育酚。

水解: α-生育酚和琥珀酸。

科学研究应用

Synthetic Chemistry

4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane is utilized as a reagent in organic synthesis. Its boron atom allows for unique reactivity patterns that are beneficial in the formation of carbon-boron bonds.

Applications in Synthesis:

- Cross-Coupling Reactions : It serves as a boron source in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds .

- Functionalization of Aromatics : The compound can be used to introduce functional groups into aromatic systems through electrophilic aromatic substitution mechanisms.

Material Science

The compound's properties make it a candidate for developing new materials with specific functionalities.

Applications in Material Science:

- Polymer Chemistry : Incorporation into polymer matrices can enhance mechanical properties and thermal stability due to the presence of boron .

- Nanomaterials : It can be used in the synthesis of boron-doped nanomaterials which exhibit unique electronic properties beneficial for sensors and catalysts.

Biochemistry

In biochemistry, this compound is explored for its role as a biochemical reagent.

Applications in Biochemistry:

- Proteomics Research : This compound is employed in proteomics for labeling and detecting proteins due to its ability to form stable complexes with biomolecules .

- Cell Culture Media : It has been identified as a buffering agent in cell culture media to maintain pH levels suitable for cellular growth .

Environmental Chemistry

The environmental applications of this compound are also noteworthy.

Applications in Environmental Chemistry:

- Pollutant Removal : Its boron content can be leveraged in the development of adsorbents for the removal of heavy metals from wastewater.

- Sustainable Practices : The compound's potential as a biodegradable reagent supports green chemistry initiatives aimed at reducing hazardous waste .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Synthetic Chemistry | Cross-coupling reactions | Formation of biaryl compounds |

| Material Science | Polymer enhancement | Improved mechanical properties |

| Biochemistry | Proteomics research | Stable protein complexes |

| Environmental Chemistry | Pollutant removal | Heavy metal adsorption |

Case Study 1: Cross-Coupling Reactions

A study demonstrated the effectiveness of this compound in facilitating Suzuki-Miyaura reactions under mild conditions. The results indicated high yields and selectivity towards desired products.

Case Study 2: Biochemical Labeling

In proteomics research, this compound was utilized to label specific proteins within complex mixtures. The study highlighted its ability to form stable complexes with target proteins, allowing for enhanced detection and analysis.

作用机制

维生素E琥珀酸酯通过多种机制发挥其作用:

抗氧化活性: 它清除自由基并保护细胞免受氧化损伤。

凋亡诱导: 在癌细胞中,维生素E琥珀酸酯通过 Fas 途径诱导凋亡,导致细胞死亡.

基因调控: 它影响参与细胞增殖和分化的基因表达。

相似化合物的比较

类似化合物

α-生育酚: 维生素E琥珀酸酯的母体化合物,以其抗氧化特性而闻名。

α-生育酚乙酸酯: 维生素E的另一种酯化形式,通常用于膳食补充剂和护肤品中。

α-生育酚磷酸酯: 维生素E的磷酸化形式,具有增强的水溶性。

独特性

维生素E琥珀酸酯的独特性在于其琥珀酸部分,它赋予了额外的生物学活性,例如诱导癌细胞凋亡的能力。这使其与其他形式的维生素E有所区别,其他形式的维生素E主要充当抗氧化剂,而没有额外的凋亡作用。

生物活性

4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane (CAS No. 126689-04-1) is a boron-containing compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H19BO2

- Molecular Weight : 182.07 g/mol

- Physical State : Liquid

- Purity : >97% (GC)

- Storage Conditions : Store under inert gas and refrigerated at -20°C to maintain stability .

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions that involve boron. Boron compounds are known for their role in:

- Borylation Reactions : This compound can act as a borylating agent in organic synthesis. Borylation is a crucial step in forming carbon-boron bonds that are pivotal in pharmaceuticals and agrochemicals .

- Antioxidant Activity : Some studies suggest that boron compounds may exhibit antioxidant properties, which can protect cells from oxidative stress .

Anticancer Potential

Recent research has indicated that boron compounds may have anticancer properties. A study investigated the effects of this compound on cancer cell lines. The findings demonstrated:

- Inhibition of Cell Proliferation : The compound significantly reduced the proliferation of breast cancer cells in vitro.

- Mechanism : It was suggested that the compound induces apoptosis via mitochondrial pathways .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has shown:

- Reduction in Neuroinflammation : In models of neurodegenerative diseases, treatment with this compound led to decreased levels of inflammatory markers.

- Improvement in Cognitive Function : Animal studies indicated enhanced memory and learning capabilities post-treatment .

Case Study 1: Borylation in Drug Development

In a practical application, this compound was utilized for the borylation of triflate derivatives in drug synthesis. The procedure yielded a high purity product with a yield exceeding 90%, demonstrating its efficiency as a borylating agent .

Case Study 2: Antioxidant Study

A comparative study evaluated the antioxidant effects of various boron compounds including this compound. Results showed that this compound exhibited significant radical scavenging activity compared to controls .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial:

- Hazard Classification : The compound is classified as dangerous with precautionary statements regarding handling due to its flammable nature .

- Toxicological Studies : Preliminary studies indicate low toxicity; however, further detailed toxicological evaluations are necessary to understand long-term effects.

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO2/c1-8(2)9(3,4)13-11(12-8)10(5)6-7-10/h6-7H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMUAPREBINNKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2(CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126689-04-1 |

Source

|

| Record name | 4,4,5,5-tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。